molecular formula C10H7NO6 B2685137 4-Hydroxy-7-methoxy-3-nitrocoumarin CAS No. 13710-73-1

4-Hydroxy-7-methoxy-3-nitrocoumarin

Cat. No.: B2685137
CAS No.: 13710-73-1
M. Wt: 237.167
InChI Key: XANZFICLJFFUKG-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-3-nitrocoumarin is a synthetic organic compound with the molecular formula C10H7NO6 . It is a derivative of coumarin, which is a large class of compounds with the core structure of 1,2-benzopyranone . Coumarin derivatives are significant starting materials in the synthesis of complex heterocyclic scaffolds .


Synthesis Analysis

The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed .


Molecular Structure Analysis

The molecular weight of this compound is 237.17 . The compound’s bioactivity is showcased by intramolecular charge transfer from the methyl group to the nitro group .


Chemical Reactions Analysis

The chemical reactivity of coumarin derivatives is profound due to the presence of various functional groups in the scaffold . For instance, 4-Hydroxy-3-nitrocoumarin can undergo comprehensive characterization using FT-IR, FT-Raman, and UV-Vis spectroscopy .

Scientific Research Applications

Applications in Chemical Reactions

4-Hydroxy-7-methoxy-3-nitrocoumarin and its derivatives are explored in various chemical reactions. For instance, 3-nitrocoumarins have been used as dienophiles in the Diels-Alder reaction, leading to the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans. These reactions occur in aqueous mediums and produce exo adducts (Amantini et al., 2003).

Crystal Structure Analysis

The crystal structure of 3-nitrocoumarin derivatives, which includes this compound, has been determined to clarify their enol-keto tautomerism and solvatochromism. These studies provide essential insights into the molecular structure and properties of these compounds (Fujii et al., 2006).

Acid-Base Behaviour Study

Research into the acid-base behavior of 4-hydroxycoumarin derivatives, including this compound, has led to proposals for their use as indicators in alkalimetry and acidimetry. This highlights their potential application in analytical chemistry (Stanchev et al., 2007).

Interaction with Other Chemicals

Studies have been conducted on the interactions between different coumarins, such as 7-hydroxy-4-methylcoumarin, with various nitroxides. These interactions, studied through spectroscopic techniques and theoretical calculations, are significant in understanding oxidative stress mechanisms (Żamojć et al., 2018).

Antibacterial Applications

Research into the antibacterial and antifungal activities of 3-amino/nitrocoumarins, including 4-hydroxy-3-nitrocoumarins, against various clinical isolates demonstrates their potential as antimicrobial agents. The structure-activity relationship studies of these compounds provide valuable insights into their efficacy (Matos et al., 2012).

Antioxidant and Antiparasitic Properties

Coumarin complexes, including those derived from 4-hydroxy-3-Nitrocoumarin, have shown antioxidant and antiparasitic properties. Studies indicate that complexation with metal ions can enhance these properties, suggesting potential applications in pharmacology and biochemistry (Alcantara et al., 2015).

Safety and Hazards

While specific safety and hazard information for 4-Hydroxy-7-methoxy-3-nitrocoumarin is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation when handling similar compounds .

Future Directions

The synthesis of new coumarin derivatives is one of the critical methods for treating infectious diseases due to the increasing number of drug-resistant strains . Future research may focus on developing new synthetic methodologies and exploring the biological evaluation and fluorescence study of these compounds .

Biochemical Analysis

Biochemical Properties

Coumarins are known to interact with various enzymes, proteins, and other biomolecules . For instance, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Cellular Effects

It has been found that coumarin derivatives exhibit cytotoxic action against cultured human tumor and normal cells . In vitro cytotoxicity studies demonstrated a stronger inhibition of A549 cancer cell lines compared to HeLa cells .

Molecular Mechanism

Analysis of frontier molecular orbitals, Molecular electrostatic potential surface, Mulliken atomic charge distribution, and Natural bond orbitals corroborated the compound’s bioactivity, showcasing intramolecular charge transfer from the methyl group to the nitro group .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Hydroxy-7-methoxy-3-nitrocoumarin in laboratory settings are not yet fully known. Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not yet fully known. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Coumarins are known to be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Coumarins are known to be localized in various subcellular compartments .

Properties

IUPAC Name

4-hydroxy-7-methoxy-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c1-16-5-2-3-6-7(4-5)17-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANZFICLJFFUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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